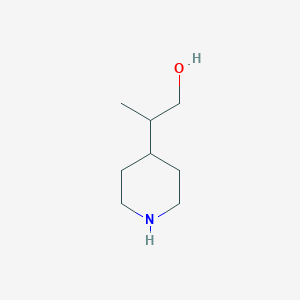

2-(4-Piperidinyl)-1-propanol

Description

BenchChem offers high-quality 2-(4-Piperidinyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWGLUXAIGHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628978 | |

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-39-3 | |

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Piperidinyl)-1-propanol

Introduction

2-(4-Piperidinyl)-1-propanol is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its structure, featuring a piperidine ring substituted at the 4-position with a 1-hydroxypropan-2-yl group, offers multiple points for further chemical modification, making it an attractive scaffold in drug discovery. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 2-(4-Piperidinyl)-1-propanol, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes strategic considerations, mechanistic understanding, and practical execution to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-(4-Piperidinyl)-1-propanol, suggests a disconnection at the C-C bond between the piperidine ring and the propanol side chain. This leads to a piperidine-4-yl synthon and a propan-1-ol synthon. A practical and well-established approach to form such a C-C bond is the Grignard reaction. Specifically, the reaction of a piperidine-4-carboxaldehyde derivative with a methyl Grignard reagent would yield the desired secondary alcohol directly.

To prevent undesired side reactions at the nucleophilic nitrogen of the piperidine ring during the Grignard reaction, it is essential to employ a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.

Therefore, the overall synthetic strategy will encompass three main stages:

-

N-Boc Protection: Introduction of the Boc protecting group onto the piperidine nitrogen.

-

Grignard Reaction: Formation of the C-C bond and the secondary alcohol via the reaction of the N-Boc protected piperidine-4-carboxaldehyde with a methyl Grignard reagent.

-

Deprotection: Removal of the Boc group to yield the final product, 2-(4-Piperidinyl)-1-propanol.

This pathway is advantageous due to the commercial availability of the starting materials, the high-yielding nature of the individual steps, and the straightforward purification procedures.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic pathway for 2-(4-Piperidinyl)-1-propanol.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-piperidinecarboxaldehyde)

The initial step involves the protection of the secondary amine of 4-piperidinecarboxaldehyde with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

Reaction Scheme:

Figure 2: N-Boc protection of 4-piperidinecarboxaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Piperidinecarboxaldehyde | 113.16 | 10.0 g | 88.37 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 21.2 g | 97.21 |

| Triethylamine (Et₃N) | 101.19 | 14.8 mL | 106.04 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxaldehyde (10.0 g, 88.37 mmol) and dissolve in dichloromethane (200 mL).

-

Add triethylamine (14.8 mL, 106.04 mmol) to the solution at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (21.2 g, 97.21 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, 20-30% ethyl acetate in hexanes) to yield tert-butyl 4-formylpiperidine-1-carboxylate as a colorless oil.

Expected Yield: 85-95%

Causality and Experimental Insights:

-

The use of triethylamine as a base is crucial to neutralize the carboxylic acid byproduct formed from the reaction of (Boc)₂O, thus driving the reaction to completion.

-

The aqueous workup is essential to remove the triethylammonium salts and any unreacted starting materials.

-

While commercially available, this step is included for completeness and for instances where the starting material may need to be synthesized in-house.[1]

Part 2: Synthesis of tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate

This step involves the key C-C bond formation via a Grignard reaction. The aldehyde functional group of the N-Boc protected starting material reacts with methylmagnesium bromide to form the desired secondary alcohol.

Reaction Scheme:

Figure 3: Grignard reaction to form the protected alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 213.27 | 15.0 g | 70.33 |

| Methylmagnesium bromide (3.0 M in Et₂O) | - | 25.8 mL | 77.36 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) | - | 150 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Set up a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Add tert-butyl 4-formylpiperidine-1-carboxylate (15.0 g, 70.33 mmol) and dissolve it in anhydrous THF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (25.8 mL of a 3.0 M solution in diethyl ether, 77.36 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (150 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to obtain tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate as a viscous oil.

Expected Yield: 80-90%

Causality and Experimental Insights:

-

Anhydrous conditions are critical for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.

-

The slow, controlled addition of the Grignard reagent at low temperature helps to manage the exothermic nature of the reaction and minimize side product formation.

-

The use of saturated ammonium chloride for quenching is a mild method that effectively hydrolyzes the magnesium alkoxide intermediate without causing the degradation of acid-sensitive functional groups.

Part 3: Deprotection to Yield 2-(4-Piperidinyl)-1-propanol

The final step is the removal of the N-Boc protecting group to liberate the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Reaction Scheme:

Figure 4: N-Boc deprotection to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate | 243.35 | 10.0 g | 41.09 |

| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 200 mL | - |

| Dichloromethane (DCM) for extraction | - | 300 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Dissolve tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate (10.0 g, 41.09 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (20 mL) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in water (50 mL) and carefully basify to pH > 10 with a saturated solution of NaHCO₃ or by the addition of solid sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-Piperidinyl)-1-propanol as a solid or viscous oil.

Expected Yield: >95%

Causality and Experimental Insights:

-

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. An alternative is using a solution of HCl in dioxane or diethyl ether.[2]

-

The deprotection reaction is typically clean and high-yielding.

-

The final product is a free base and may be hygroscopic. It can be converted to a more stable salt (e.g., hydrochloride) by treatment with an appropriate acid if desired.

Characterization

The identity and purity of the synthesized 2-(4-Piperidinyl)-1-propanol should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C-H).

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.

-

Trifluoroacetic acid is corrosive and should be handled with caution.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 2-(4-Piperidinyl)-1-propanol. By employing a protecting group strategy in conjunction with a key Grignard reaction, this protocol allows for the reliable synthesis of the target molecule in high yield and purity. The provided step-by-step procedures, coupled with insights into the rationale behind the experimental choices, are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

Gaddam, V., et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 4(7), 2735-2740.[2]

Sources

A Retrosynthetic Analysis of 2-(4-Piperidinyl)-1-propanol: A Technical Guide for Synthetic Chemists

Executive Summary: 2-(4-Piperidinyl)-1-propanol is a valuable heterocyclic building block in medicinal chemistry, incorporating a piperidine scaffold often found in pharmacologically active agents. Its structure, featuring a primary alcohol and a chiral center adjacent to the piperidine ring, presents an interesting challenge for synthetic design. This technical guide provides an in-depth exploration of logical and efficient retrosynthetic strategies for its preparation. We will dissect the target molecule to propose several distinct synthetic pathways, grounded in established chemical principles. Each strategy will be evaluated for its practicality, efficiency, and control over stereochemistry. This document is intended for researchers and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

Part 1: Foundational Principles and Target Molecule Analysis

The Logic of Retrosynthesis

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds and identifying key transformations in reverse.[1] This process, known as a disconnection approach, utilizes a specific notation: the double arrow (=>) signifies a retrosynthetic step. Key operations in this analysis include:

-

Disconnections: Breaking carbon-carbon or carbon-heteroatom bonds to simplify the molecular structure.

-

Functional Group Interconversion (FGI): Converting one functional group into another to facilitate a disconnection or simplify a subsequent synthetic step.[1]

-

Synthons and Reagents: A synthon is an idealized fragment resulting from a disconnection, which may not be a stable species. The corresponding synthetic equivalent is the actual reagent used in the laboratory to effect the transformation.

A successful retrosynthetic analysis identifies multiple pathways, allowing the chemist to select the most efficient and robust route based on factors like starting material cost, step count, and overall yield.

Target Molecule: 2-(4-Piperidinyl)-1-propanol

The target molecule, 2-(4-piperidinyl)-1-propanol, possesses several key features that inform our synthetic strategy:

-

Piperidine Ring: A saturated nitrogen heterocycle. The secondary amine (pKa ~11) is basic and nucleophilic, necessitating protection during many synthetic operations to prevent unwanted side reactions, such as N-alkylation.[2][3]

-

Primary Alcohol: This functional group can be formed through the reduction of aldehydes, carboxylic acids, or esters. It can also be installed via hydroboration of a terminal alkene or by the ring-opening of an epoxide.

-

C4-Substitution: The propanol side chain is attached at the 4-position of the piperidine ring. This allows us to leverage a wide array of commercially available 4-substituted piperidine starting materials.

-

Chiral Center: The C2 of the propanol chain is a stereocenter. An ideal synthesis will control the formation of this center or allow for the separation of enantiomers.

A critical first consideration in any forward synthesis is the protection of the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of nucleophilic and basic conditions but is readily removed with mild acid.

Part 2: Strategy I: Disconnection via Ester Alkylation and Reduction

Our first approach utilizes a Functional Group Interconversion (FGI) by recognizing that the primary alcohol can be derived from the reduction of a carboxylic acid ester. This leads to a powerful C-C bond-forming strategy at the alpha-position of a carbonyl.

Retrosynthetic Pathway

The primary alcohol is retrosynthetically converted to an ester (FGI). The C-C bond between the alpha-carbon and the methyl group is then disconnected. This disconnection suggests an enolate alkylation of a piperidinyl acetate precursor.

Caption: Retrosynthesis via FGI and α-Alkylation.

Forward Synthesis & Experimental Protocol

This pathway begins with the readily available ethyl (4-piperidinyl)acetate. The synthesis proceeds through N-protection, deprotonation and alkylation, ester reduction, and final deprotection.

Step 1: N-Boc Protection of Ethyl (4-piperidinyl)acetate

-

Rationale: Protection of the piperidine nitrogen prevents it from acting as a nucleophile in subsequent steps and increases the solubility of intermediates in organic solvents.

-

Protocol:

-

Dissolve ethyl (4-piperidinyl)acetate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (N-Boc-4-piperidinyl)acetate.

-

Step 2: α-Alkylation

-

Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the ester enolate. The subsequent addition of methyl iodide forms the new C-C bond.

-

Protocol:

-

Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of ethyl (N-Boc-4-piperidinyl)acetate (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C.

-

Add methyl iodide (1.2 eq) dropwise and stir for an additional 2-3 hours at -78 °C.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3: Ester Reduction to Primary Alcohol

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the corresponding primary alcohol.

-

Protocol:

-

Suspend LiAlH₄ (1.5 eq) in dry THF under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of the alkylated ester (1.0 eq) in dry THF.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield N-Boc-2-(4-piperidinyl)-1-propanol.

-

Step 4: N-Boc Deprotection

-

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM provides a clean and efficient method for deprotection.

-

Protocol:

-

Dissolve the Boc-protected alcohol (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid.

-

Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, 2-(4-piperidinyl)-1-propanol.

-

Part 3: Strategy II: Disconnection via Epoxide Ring Opening

This strategy hinges on forming the C-C bond between the piperidine ring and the side chain via the reaction of an organometallic piperidine nucleophile with an epoxide. This approach directly installs the desired 1,2-alcohol functionality.

Retrosynthetic Pathway

The C4-C2' bond is disconnected, leading to a 4-piperidinyl anion synthon and propylene oxide as the electrophile. The synthetic equivalent of the nucleophilic piperidine would be a Grignard reagent or, more effectively for epoxide opening, an organocuprate (Gilman reagent).

Caption: Retrosynthesis via Epoxide Opening.

Forward Synthesis & Experimental Protocol

This route requires the preparation of an N-protected 4-halopiperidine, which is then converted to an organocuprate for reaction with propylene oxide.

Step 1: Preparation of N-Boc-4-iodopiperidine

-

Rationale: A halide at the 4-position is required to generate the organometallic reagent. An iodide is often preferred for its higher reactivity. This can be prepared from the commercially available N-Boc-4-hydroxypiperidine.

-

Protocol (via Appel Reaction):

-

Combine N-Boc-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in dry THF under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Add iodine (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir at room temperature for 12-16 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield N-Boc-4-iodopiperidine.

-

Step 2: Cuprate Reaction with Propylene Oxide

-

Rationale: The organoiodide is first converted to an organolithium, which then forms a lithium diorganocuprate (Gilman reagent). Cuprates are soft nucleophiles that are highly effective for Sₙ2-type opening of epoxides, with a strong preference for attack at the less sterically hindered carbon.[4] This regioselectivity is crucial for obtaining the desired primary alcohol.

-

Protocol:

-

Dissolve N-Boc-4-iodopiperidine (2.0 eq) in dry diethyl ether under argon and cool to -78 °C.

-

Add tert-butyllithium (2.0 eq, 1.7 M in pentane) dropwise and stir for 30 minutes.

-

In a separate flask, suspend copper(I) iodide (1.0 eq) in dry diethyl ether at -40 °C.

-

Transfer the freshly prepared organolithium solution to the CuI suspension via cannula and stir for 30 minutes to form the Gilman reagent.

-

Cool the cuprate solution to -78 °C and add propylene oxide (1.0 eq) dropwise.

-

Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 4 hours.

-

Quench with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3: N-Boc Deprotection

-

Rationale & Protocol: As described in Strategy I, Step 4, using TFA in DCM.

Part 4: Strategy III: Disconnection via Conjugate Addition

This more advanced strategy builds the side chain onto a piperidone precursor using a Michael addition, which offers excellent control over the creation of the new stereocenter.

Retrosynthetic Pathway

The primary alcohol is again traced back to an ester via FGI. The key disconnection is the Cα-Cβ bond of the resulting saturated ester, which points to a conjugate (Michael) addition of a methyl nucleophile to an α,β-unsaturated ester. This unsaturated ester can be formed from a piperidone via a Horner-Wadsworth-Emmons (HWE) reaction.

Caption: Retrosynthesis via Conjugate Addition.

Forward Synthesis & Experimental Protocol

This route starts with the commercially available N-Boc-4-piperidone.

Step 1: Horner-Wadsworth-Emmons Reaction

-

Rationale: The HWE reaction is a reliable method for forming C=C bonds, typically with high E-selectivity, by reacting a phosphonate carbanion with a ketone.

-

Protocol:

-

Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry THF under nitrogen and cool to 0 °C.

-

Add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Stir at room temperature for 1 hour until gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in dry THF.

-

Stir at room temperature for 12-16 hours.

-

Quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the α,β-unsaturated ester.

-

Step 2: Conjugate Addition of a Methyl Group

-

Rationale: A Gilman cuprate is used as a soft nucleophile to perform a 1,4-conjugate addition to the unsaturated ester. This is a highly effective way to form the C-C bond and set the stereocenter.

-

Protocol:

-

Prepare lithium dimethylcuprate by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in dry diethyl ether at -20 °C.

-

Cool the resulting cuprate solution to -78 °C.

-

Add a solution of the α,β-unsaturated ester (1.0 eq) in dry diethyl ether.

-

Stir at -78 °C for 2-3 hours.

-

Quench with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1) and allow to warm to room temperature.

-

Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3 & 4: Ester Reduction and Deprotection

-

Rationale & Protocol: The resulting saturated ester is reduced to the primary alcohol with LiAlH₄ (as in Strategy I, Step 3), followed by N-Boc deprotection with TFA (as in Strategy I, Step 4).

Part 5: Comparison of Synthetic Strategies

Each proposed route offers a viable pathway to 2-(4-piperidinyl)-1-propanol, but they differ in their advantages and disadvantages.

| Feature | Strategy I: α-Alkylation | Strategy II: Epoxide Opening | Strategy III: Conjugate Addition |

| Starting Materials | Ethyl (4-piperidinyl)acetate | N-Boc-4-hydroxypiperidine | N-Boc-4-piperidone |

| Key Reactions | Enolate alkylation, Ester reduction | Organocuprate formation, Epoxide opening | HWE reaction, Michael addition |

| Step Count | 4 steps | 3-4 steps (depending on halide prep) | 4 steps |

| Stereocontrol | None (forms a racemic mixture) | None (forms a racemic mixture) | Potential for diastereoselective or enantioselective variants |

| Key Challenges | Use of strong base (LDA), potential for over-alkylation | Preparation/handling of organolithiums and cuprates, cryogenic temperatures | Handling of NaH, cryogenic temperatures |

| Scalability | Good; enolate chemistry is well-established. | Moderate; organometallic reactions can be sensitive. | Good; HWE and Michael additions are robust. |

Field-Proven Insights:

-

For rapid, small-scale synthesis , Strategy I is often the most direct, assuming the starting acetate is readily available. The reactions are standard and high-yielding.

-

Strategy II is elegant in its construction of the 1,2-diol pattern but involves more sensitive organometallic reagents that require strictly anhydrous conditions and low temperatures, which can be a barrier in some laboratory settings.

-

Strategy III is arguably the most powerful approach from a medicinal chemistry perspective. The conjugate addition step is amenable to the development of asymmetric variants (e.g., using a chiral auxiliary or catalyst), which would allow for the synthesis of single enantiomers of the target molecule. This is a significant advantage in drug development, where enantiomeric purity is critical.

Part 6: References

-

CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents.

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.

-

Alkylation of morpholine, piperidine, diethylamine and benzylamine with propylene oxide in aqueous medium. ResearchGate.

-

ALKYLATION OF MORPHOLINE, PIPERIDINE, DIETHYLAMINE AND BENZYLAMINE WITH PROPYLENE OXIDE IN AQUEOUS MEDIUM. Processes of Petrochemistry and Oil Refining.

-

Retrosynthesis 1. YouTube.

-

Piperidine Synthesis. DTIC.

-

Propylene Oxide. NCBI Bookshelf.

-

Retrosynthetic analysis. AWS.

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office.

-

Retrosynthesis Strategy in Organic Chemistry. Jurnal Universitas Muslim Indonesia.

Sources

An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2-(4-Piperidinyl)-1-propanol

Abstract: This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2-(4-Piperidinyl)-1-propanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and empirical data from structurally related analogues to construct a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical data for this compound, thereby facilitating its identification, characterization, and quality control.

Introduction: The Rationale for Predictive Spectroscopic Analysis

2-(4-Piperidinyl)-1-propanol is a chemical entity of interest in medicinal chemistry and drug discovery due to its structural motifs—a piperidine ring and a propanol side chain—which are prevalent in numerous biologically active compounds. Rigorous structural elucidation is a cornerstone of chemical research and development, with NMR and mass spectrometry serving as the primary tools for unambiguous characterization.

Given the current lack of publicly accessible experimental spectral data for 2-(4-Piperidinyl)-1-propanol, this guide adopts a predictive methodology. By dissecting the molecule into its constituent fragments—the 4-substituted piperidine ring and the 2-substituted 1-propanol side chain—and analyzing the known spectral data of analogous compounds, we can forecast the ¹H NMR, ¹³C NMR, and mass spectral data with a high degree of confidence. This approach not only provides a valuable reference for researchers but also underscores the predictive power of modern spectroscopic techniques.

Molecular Structure and Numbering

To ensure clarity in the subsequent spectral assignments, the following numbering scheme will be utilized for 2-(4-Piperidinyl)-1-propanol.

Caption: Molecular structure and numbering of 2-(4-Piperidinyl)-1-propanol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Piperidinyl)-1-propanol is predicted by considering the individual contributions of the piperidine ring and the propanol side chain, with adjustments for the electronic effects of their linkage. Data from 1-propanol and piperidine are used as foundational references.[1][2]

Predicted Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Analysis |

| H-9' (CH₃) | ~ 0.9 | Doublet | 3H | Similar to the methyl group in 1-propanol, but appearing as a doublet due to coupling with H-7'.[1] |

| H-3, H-5 (ax) | ~ 1.2 - 1.4 | Multiplet | 2H | Upfield shift typical for axial protons in a piperidine ring. |

| H-7' | ~ 1.4 - 1.6 | Multiplet | 1H | This proton is coupled to H-9' (3H) and H-8' (2H), resulting in a complex multiplet. |

| H-3, H-5 (eq) | ~ 1.7 - 1.9 | Multiplet | 2H | Downfield shift compared to axial protons due to deshielding effects. |

| H-4 | ~ 1.5 - 1.7 | Multiplet | 1H | Methine proton on the piperidine ring, coupled to adjacent methylene and methine protons. |

| H-2, H-6 (ax) | ~ 2.5 - 2.7 | Multiplet | 2H | Protons alpha to the nitrogen are deshielded; axial protons are typically upfield of equatorial. |

| H-2, H-6 (eq) | ~ 2.9 - 3.1 | Multiplet | 2H | Equatorial protons alpha to the nitrogen are the most deshielded on the ring. |

| H-8' (CH₂OH) | ~ 3.4 - 3.6 | Multiplet | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by the oxygen. Expected to be a multiplet due to coupling with H-7'.[1] |

| N-H | Broad singlet | 1H | Exchangeable proton; its chemical shift is concentration and solvent dependent. May not show coupling. | |

| O-H | Broad singlet | 1H | Exchangeable proton; its chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1] |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for a sample like 2-(4-Piperidinyl)-1-propanol would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known chemical shifts of 1-propanol and N-substituted piperidines.[3] The carbon atoms are expected to be well-resolved, providing a clear carbon fingerprint of the molecule.

Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C-9' (CH₃) | ~ 10 - 15 | Typical chemical shift for a terminal methyl group in an aliphatic chain.[3] |

| C-3, C-5 | ~ 25 - 30 | Methylene carbons beta to the nitrogen in the piperidine ring. |

| C-4 | ~ 35 - 40 | Methine carbon of the piperidine ring, shifted downfield due to the substituent. |

| C-7' | ~ 40 - 45 | Methine carbon of the propanol side chain. |

| C-2, C-6 | ~ 45 - 50 | Methylene carbons alpha to the nitrogen, showing significant deshielding. |

| C-8' (CH₂OH) | ~ 65 - 70 | Carbon bearing the hydroxyl group, strongly deshielded by the electronegative oxygen atom.[3] |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Predicted Mass Spectrometry Data

The mass spectrum of 2-(4-Piperidinyl)-1-propanol is predicted to exhibit characteristic fragmentation patterns for both the alcohol and the piperidine functionalities.[4][5] Electron Ionization (EI) is assumed for this prediction.

Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol

Predicted Fragmentation Pathways

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143. Its intensity may be weak due to the facile fragmentation of alcohols and amines.

-

Alpha-Cleavage of the Alcohol: Cleavage of the C7'-C8' bond would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z = 112 .

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z = 125 .

-

Piperidine Ring Fragmentation (Alpha-Cleavage): The most characteristic fragmentation of piperidine derivatives is cleavage of the C-C bond adjacent to the nitrogen.[4] Cleavage of the bond between the piperidine ring and the propanol substituent would lead to a resonance-stabilized iminium cation at m/z = 84 or the propanol-substituted fragment, depending on charge retention.

-

Further Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller ions.

Caption: Predicted major fragmentation pathways for 2-(4-Piperidinyl)-1-propanol in EI-MS.

Summary of Predicted Mass Spectral Data

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 143 | Low | [M]⁺, Molecular Ion |

| 125 | Moderate | [M - H₂O]⁺ |

| 112 | Moderate to High | [M - •CH₂OH]⁺ |

| 84 | High (potential base peak) | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) would be suitable for determining the protonated molecule [M+H]⁺ at m/z = 144.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 40-400.

Conclusion

This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, and mass spectrometry data of 2-(4-Piperidinyl)-1-propanol. By systematically analyzing its structural components and referencing empirical data from analogous compounds, we have established a reliable set of expected spectral characteristics. These predictions serve as a crucial tool for any researcher engaged in the synthesis, isolation, or analysis of this compound, enabling confident structural verification and quality assessment. The provided protocols also offer a standardized approach for obtaining high-quality experimental data, which will be essential for ultimately confirming these predictions.

References

- 13C NMR of 1-Propanol. (n.d.).

- Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- ChemicalBook. (n.d.). Propylamine(107-10-8) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol.

- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). Propylamine 1H proton NMR spectrum.

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 54(9), 723-732. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). Predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Combining fragment-ion and neutral-loss matching during mass spectral library searching. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol.

Sources

- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]

- 3. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-(4-Piperidinyl)-1-propanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 2-(4-piperidinyl)-1-propanol derivatives, a chemical scaffold demonstrating significant promise in medicinal chemistry. We will dissect the synthesis, biological activities, and structure-activity relationships of these compounds, with a particular focus on their analgesic and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive building block for targeting a diverse range of biological macromolecules. The 2-(4-piperidinyl)-1-propanol core, in particular, offers a unique three-dimensional arrangement of functional groups—a secondary alcohol, a piperidine nitrogen, and a variable substituent at the 1-position of the propanol chain—that can be strategically modified to achieve desired pharmacological profiles.

This guide will focus on two primary areas of biological activity for this scaffold: analgesia, primarily through modulation of opioid receptors, and antimicrobial activity against a spectrum of pathogens.

Synthetic Strategies: Building the 2-(4-Piperidinyl)-1-propanol Core

The synthesis of 2-(4-piperidinyl)-1-propanol derivatives typically involves a multi-step sequence, starting from readily available piperidine precursors. A general and adaptable synthetic route is outlined below. The causality behind these experimental choices lies in the need for robust and high-yielding reactions that allow for the introduction of chemical diversity at key positions of the scaffold.

General Synthetic Workflow

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential structural units in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from the analgesic morphine to the pungent piperine in black pepper, hinted early on at its profound biological relevance. Today, the piperidine ring is a cornerstone in the design of synthetic pharmaceuticals, gracing the structures of drugs across a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and pain management.[1][2] This guide provides an in-depth exploration of piperidine derivatives in drug discovery, from fundamental structural considerations and synthetic strategies to their mechanisms of action and the experimental workflows used to validate their therapeutic potential.

Part 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The enduring success of the piperidine scaffold in drug design is not accidental; it stems from a unique combination of physicochemical and structural properties that make it an ideal building block for crafting molecules with desirable pharmacological profiles.

Physicochemical Properties and Pharmacokinetic Advantages:

The saturated, non-aromatic nature of the piperidine ring imparts a three-dimensional character to the molecules that contain it. This is a crucial feature for enabling specific and high-affinity interactions with the complex topographies of biological targets such as enzymes and receptors. The nitrogen atom within the piperidine ring is typically a secondary or tertiary amine, which is basic and can be protonated at physiological pH. This basicity is a key determinant of a drug's pharmacokinetic properties, influencing its solubility, membrane permeability, and potential for formulation as a salt. Judicious modulation of the pKa of the piperidine nitrogen is a common strategy in drug optimization to achieve the desired balance between aqueous solubility for systemic distribution and lipophilicity for cell membrane penetration.[3]

Conformational Flexibility: The "Chair" Conformation and its Implications

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric strain.[4] However, the presence of the nitrogen atom introduces additional conformational possibilities. The lone pair of electrons on the nitrogen and the substituent on the nitrogen can occupy either an axial or an equatorial position, and these conformers can interconvert. The conformational preference of substituents on the piperidine ring can have a profound impact on a molecule's biological activity by dictating the spatial orientation of key pharmacophoric groups, thereby influencing how the molecule fits into its biological target. This conformational flexibility allows the piperidine scaffold to serve as a versatile template that can be tailored to the specific geometric constraints of a wide range of binding sites.[3]

Part 2: Synthesis of Piperidine Derivatives: Crafting the Core

The construction of the piperidine ring with desired substitution patterns is a central task in the development of piperidine-based therapeutics. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches that offer high efficiency and stereocontrol.

Key Synthetic Strategies:

-

Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing piperidines.[5] It involves the reduction of the corresponding aromatic pyridine precursor using hydrogen gas in the presence of a metal catalyst. While conceptually simple, this reaction can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5]

-

Intramolecular Cyclization: These methods involve the formation of the piperidine ring by creating a carbon-nitrogen or carbon-carbon bond within an acyclic precursor.[6] A variety of reaction types can be employed, including reductive amination, Michael additions, and transition-metal-catalyzed C-H amination.[1][6] These strategies are particularly powerful for creating complex and stereochemically defined piperidine derivatives.

-

Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions in which three or more starting materials are combined to form a complex product in a single step. Several MCRs have been developed for the synthesis of highly functionalized piperidines, offering significant advantages in terms of operational simplicity and the rapid generation of molecular diversity.[1]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

The following protocol provides a representative example of the synthesis of a substituted piperidine via the catalytic hydrogenation of a pyridine precursor, a method frequently employed in both academic and industrial settings.[7]

Reaction: Catalytic Hydrogenation of 2-Bromopyridine to 2-Bromopiperidine

Materials:

-

2-Bromopyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen gas (high-pressure cylinder)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel for the high-pressure reactor, dissolve 2-bromopyridine (1.0 g) in glacial acetic acid (5 mL).

-

Catalyst Addition: To the stirred solution, carefully add a catalytic amount of PtO₂ (5 mol%).

-

Hydrogenation: Securely place the reaction vessel in the high-pressure reactor. Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurization: Pressurize the reactor with hydrogen gas to 50 bar.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring the pressure to ensure hydrogen uptake.

-

Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a pad of Celite.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate in petroleum ether (e.g., 5%) as the eluent to afford the pure 2-bromopiperidine.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[7]

Part 3: Piperidine Derivatives in Action: Case Studies in Drug Discovery

The versatility of the piperidine scaffold is best illustrated by its successful application in the development of drugs for a wide range of diseases. This section will explore three case studies, highlighting the mechanism of action and structure-activity relationships of piperidine derivatives in oncology, pain management, and the treatment of Alzheimer's disease.

Case Study 1: Piperidine-Based Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The piperidine scaffold has been successfully incorporated into numerous kinase inhibitors.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer.[8][9] Piperidine-containing molecules have been developed as potent and selective inhibitors of PI3K isoforms.[5] For example, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[5] By inhibiting PI3Kδ, these compounds block the production of the second messenger PIP3, which in turn prevents the activation of the downstream kinase Akt.[8][10] The attenuation of Akt phosphorylation leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[5]

Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.

Structure-Activity Relationship (SAR) of Piperidine-Based PI3Kδ Inhibitors

The following table summarizes the SAR for a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as PI3Kδ inhibitors.

| Compound | R Group on Piperidine Nitrogen | PI3Kδ IC₅₀ (nM) | SU-DHL-6 Cell Proliferation IC₅₀ (µM) |

| Idelalisib | - | 1.2 | - |

| A5 | 2-methoxyethyl | 1.3 | 0.16 |

| A8 | 2-hydroxyethyl | 0.7 | 0.12 |

| Data sourced from:[5] |

The data in the table demonstrates that small, polar substituents on the piperidine nitrogen are well-tolerated and can lead to potent PI3Kδ inhibition and cellular activity.[5] The 2-hydroxyethyl substituent in compound A8 resulted in the most potent compound in this series, highlighting the importance of this specific substitution for optimal activity.[5]

Case Study 2: Piperidine Derivatives as Opioid Receptor Modulators for Pain Management

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most effective pain-relieving drugs.[11] The piperidine scaffold is a key structural feature of many synthetic opioids.

Mechanism of Action: Modulating Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs).[3][12] When an agonist, such as a piperidine-containing analgesic, binds to the MOR, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins.[3][4] The activated G-protein, typically of the Gi/o family, then inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The G-protein βγ subunits can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately results in the analgesic effect.[3]

Caption: Opioid Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of Benzylpiperidine Derivatives as Dual MOR/σ1R Ligands

Recent research has focused on developing dual-acting ligands that target both the MOR and the sigma-1 receptor (σ1R) to potentially achieve strong analgesia with reduced side effects. The following table presents SAR data for a series of benzylpiperidine derivatives.

| Compound | R¹ | R² | MOR Kᵢ (nM) | σ₁R Kᵢ (nM) |

| 52 | 3-F | H | 56.4 | 11.0 |

| Data sourced from:[13] |

This data indicates that the benzylpiperidine scaffold can be effectively functionalized to achieve high affinity for both MOR and σ1R.[13] Compound 52 , with a fluorine at the 3-position of the benzyl ring, demonstrated potent binding to both receptors and exhibited significant antinociceptive effects in animal models.[13]

Case Study 3: Piperidine Derivatives for the Treatment of Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, piperidine-based drugs increase the concentration and duration of action of acetylcholine, thereby improving cognitive function.[1] Donepezil, a well-known drug for Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the active site of AChE.

Structure-Activity Relationship (SAR) of N-Benzylpiperidine-based AChE Inhibitors

The development of potent AChE inhibitors has involved extensive SAR studies. The following table shows the effect of substituents on the benzamide moiety of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

| Compound | R Group on Benzamide | AChE IC₅₀ (nM) |

| 21 | 4'-(benzylsulfonyl) | 0.56 |

| Data sourced from:[1] |

The data highlights that a bulky, electron-withdrawing group at the para-position of the benzamide ring, such as the benzylsulfonyl group in compound 21 , leads to a dramatic increase in AChE inhibitory activity.[1] This suggests that this substituent makes favorable interactions within the active site of the enzyme.

Part 4: Experimental Workflows for Biological Evaluation

Once a series of piperidine derivatives has been synthesized, their biological activity must be assessed through a series of in vitro and in vivo assays. This section provides a detailed protocol for a common in vitro assay used to determine the cytotoxic or anti-proliferative effects of new compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

-

Cancer cell line (e.g., SU-DHL-6)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (piperidine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) using a suitable software.

Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Outlook

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new medicines. Its favorable physicochemical properties, conformational flexibility, and synthetic tractability have solidified its status as a "privileged" structure in medicinal chemistry. The case studies presented in this guide offer a glimpse into the diverse therapeutic applications of piperidine derivatives and underscore the importance of a deep understanding of their synthesis, mechanism of action, and structure-activity relationships.

As our understanding of disease biology becomes more nuanced, the demand for highly selective and potent small molecule therapeutics will continue to grow. The piperidine scaffold, with its proven track record and amenability to chemical modification, is poised to remain at the forefront of these efforts. Future research will likely focus on the development of novel synthetic methodologies to access even more complex and diverse piperidine derivatives, as well as the exploration of new biological targets and therapeutic indications for this versatile and enduring scaffold.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Childers, S. R. (1991). Opioid receptor-coupled second messenger systems. Life sciences, 48(21), 1991-2003. [Link]

-

Zhang, J., Yu, X. H., Yan, Y. T., Wang, Y. J., & Wang, W. (2021). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Signal Transduction and Targeted Therapy, 6(1), 1-3. [Link]

-

Wang, R., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 148, 107921. [Link]

-

Wang, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115003. [Link]

-

Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved January 26, 2026, from [Link]

-

Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]

-

O'Dowd, B. F., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(17), 3251-3263. [Link]

-

Whistler, J. L., & von Zastrow, M. (1998). Opioid receptor interacting proteins and the control of opioid signaling. Current opinion in neurobiology, 8(3), 339-344. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Biased signaling in G-protein-coupled receptors: the μ opioid receptor. Anesthesiology, 128(1), 195-209. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Heathcock, C. H. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1846-1860. [Link]

-

KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved January 26, 2026, from [Link]

-

EKG Science. (2023, August 30). G-Protein Coupled Receptors (GPCRs) & Second Messenger Systems | Pharmacology [Video]. YouTube. [Link]

-

Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

-

Casadevall, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1094. [Link]

-

Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptor-coupled second messenger systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 12. anesthesiaexperts.com [anesthesiaexperts.com]

- 13. Piperidine synthesis [organic-chemistry.org]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

Methodological & Application

synthesis of 2-(4-Piperidinyl)-1-propanol from 4-piperidinecarboxaldehyde

An Application Note for the Synthesis of 2-(4-Piperidinyl)-1-propanol from 4-Piperidinecarboxaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 2-(4-Piperidinyl)-1-propanol, a valuable building block in medicinal chemistry. The synthesis commences with the protection of the secondary amine of 4-piperidinecarboxaldehyde using a tert-butoxycarbonyl (Boc) group. The subsequent key step involves a Grignard reaction between the N-Boc protected aldehyde and methylmagnesium bromide to form the carbon-carbon bond and introduce the propanol moiety. The synthesis is completed by the acidic deprotection of the Boc group to yield the final product. This guide offers in-depth mechanistic explanations, a step-by-step experimental protocol, safety considerations, and methods for characterization, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

2-(4-Piperidinyl)-1-propanol is a chiral secondary alcohol derivative of piperidine. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The title compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).

The direct synthesis from 4-piperidinecarboxaldehyde presents a significant challenge due to the presence of an acidic secondary amine proton (pKa ≈ 11). This proton will readily quench organometallic reagents such as Grignard reagents, which are strongly basic. To circumvent this, a protection-deprotection strategy is essential. Our chosen strategy involves three key stages:

-

Nitrogen Protection: The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) group. This is achieved by reacting 4-piperidinecarboxaldehyde with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable under the basic conditions of the subsequent Grignard reaction but can be easily removed under acidic conditions.

-

Grignard Addition: The core carbon skeleton is constructed via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, MeMgBr) to the aldehyde carbonyl of tert-butyl 4-formylpiperidine-1-carboxylate. This reaction forms a secondary alcohol upon aqueous workup.

-

Deprotection: The final step is the removal of the Boc protecting group using a strong acid, such as hydrochloric acid, to liberate the secondary amine and yield 2-(4-Piperidinyl)-1-propanol.

This robust sequence ensures high efficiency and selectivity, providing a reliable pathway to the target molecule.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from a direct source)

Step 1: Boc Protection The lone pair of the piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperidine, tert-butyl alcohol, and carbon dioxide. A mild base like triethylamine is often used to scavenge the proton released from the nitrogen.

Step 2: Grignard Reaction The Grignard reagent, methylmagnesium bromide, is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the methyl group carbanionic in character. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of the N-Boc protected aldehyde. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the Grignard reagent from being quenched by water.[1] An acidic workup (e.g., with aqueous ammonium chloride) protonates the resulting magnesium alkoxide to give the secondary alcohol.

Step 3: Acidic Deprotection The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which is then neutralized. This process regenerates the secondary amine, yielding the final product, typically as a hydrochloride salt if HCl is used.

Experimental Protocols

Workflow Overview Diagram

Caption: Synthetic workflow for 2-(4-Piperidinyl)-1-propanol.

Protocol 1: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate (Boc-Protection)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxaldehyde (5.0 g, 44.2 mmol).

-

Dissolution: Add 100 mL of tetrahydrofuran (THF) and stir until the solid is fully dissolved.

-

Reagent Addition: Add triethylamine (Et₃N) (6.8 mL, 48.6 mmol, 1.1 eq) to the solution. In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (10.6 g, 48.6 mmol, 1.1 eq) in 20 mL of THF.

-

Reaction: Add the (Boc)₂O solution dropwise to the stirring reaction mixture at room temperature over 20 minutes.

-

Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil or white solid.

-

Protocol 2: Synthesis of tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate (Grignard Addition)

Safety Note: Grignard reagents are highly reactive with water and protic solvents. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] Methylmagnesium bromide is corrosive and flammable; handle with extreme care in a chemical fume hood.[2][3]

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Dissolution: Dissolve the product from Protocol 1 (tert-butyl 4-formylpiperidine-1-carboxylate, ~44.2 mmol) in 80 mL of anhydrous THF and add it to the flask.

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide (1.4 M solution in THF/Toluene, 35 mL, 49 mmol, 1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Workup:

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by flash column chromatography if necessary.

-

Protocol 3: Synthesis of 2-(4-Piperidinyl)-1-propanol (Deprotection)

Safety Note: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Setup: In a 250 mL round-bottom flask, dissolve the crude product from Protocol 2 (~44.2 mmol) in 100 mL of ethanol.

-

Acid Addition: While stirring, add 20 mL of concentrated hydrochloric acid (37%) to the solution.

-

Reaction: Heat the mixture to 50°C and maintain for 2-3 hours. An exotherm may be observed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt as a solid.

-

Dissolve the solid in a minimal amount of water and cool in an ice bath.

-

Carefully adjust the pH to 11-12 by the dropwise addition of 30% sodium hydroxide solution.[4]

-

Extract the aqueous layer three times with 75 mL portions of dichloromethane or toluene.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting white solid can be recrystallized from a suitable solvent like toluene or ethanol to yield pure 2-(4-Piperidinyl)-1-propanol.

Data Summary and Characterization

Reagent and Yield Summary Table

| Step | Starting Material | M.W. | Reagent | M.W. | Equivalents | Product | M.W. | Theoretical Yield (g) |

| 1 | 4-Piperidinecarboxaldehyde | 113.16 | (Boc)₂O | 218.25 | 1.1 | tert-Butyl 4-formylpiperidine-1-carboxylate | 213.28 | 9.43 |

| 2 | Product from Step 1 | 213.28 | MeMgBr | 119.24 | 1.1 | tert-Butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate | 229.32 | 10.14 |

| 3 | Product from Step 2 | 229.32 | HCl | 36.46 | Excess | 2-(4-Piperidinyl)-1-propanol | 129.21 | 5.71 |

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~3.6-3.8 (m, 1H, -CHOH), ~2.5-3.1 (m, 4H, piperidine CH₂ adjacent to N), ~1.6-1.8 (m, 3H, piperidine CH and CH₂), ~1.1-1.4 (m, 5H, piperidine CH₂ and CH-CH₃), ~0.9 (d, 3H, -CH₃). The NH and OH protons may appear as broad singlets and can be exchanged with D₂O.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

IR Spectroscopy (ATR):

-

ν (cm⁻¹): 3300-3400 (broad, O-H and N-H stretch), 2920-2960 (C-H stretch), 1050-1100 (C-O stretch).

-

Safety and Handling

-